Cas no 1353967-07-3 (3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)
![3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester structure](https://www.kuujia.com/scimg/cas/1353967-07-3x500.png)
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- Benzyl 3-((2-aminoethyl)(methyl)amino)pyrrolidine-1-carboxylate
- (S)-Benzyl 3-((2-aminoethyl)(methyl)amino)pyrrolidine-1-carboxylate
- (R)-Benzyl 3-((2-aminoethyl)(methyl)amino)pyrrolidine-1-carboxylate
- AM93579
- 3-[(2-aminoethyl)methylamino]pyrrolidine-1-carboxylic acid benzyl ester
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- Inchi: 1S/C15H23N3O2/c1-17(10-8-16)14-7-9-18(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3
- InChI Key: LUVNRPXKJPTWHS-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC(C1)N(C)CCN)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 306
- Topological Polar Surface Area: 58.8
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 080644-500mg |
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester |
1353967-07-3 | 500mg |
£694.00 | 2022-03-01 | ||
Chemenu | CM497221-1g |
Benzyl3-((2-aminoethyl)(methyl)amino)pyrrolidine-1-carboxylate |
1353967-07-3 | 97% | 1g |
$1378 | 2023-01-01 |
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Related Literature
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
Additional information on 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353967-07-3): An Overview
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353967-07-3) is a versatile compound with significant potential in various fields of chemical and pharmaceutical research. This compound, often referred to as BAMAP-Bz, is a derivative of pyrrolidine and features a unique combination of amino and ester functionalities, making it an intriguing subject for both academic and industrial studies.
The structure of 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester consists of a pyrrolidine ring substituted with an aminoethylmethylamino group and a benzyl ester moiety. This structural complexity imparts the compound with a range of chemical properties that are valuable in drug discovery, medicinal chemistry, and materials science. The presence of the amino group allows for the formation of hydrogen bonds, which can be crucial in interactions with biological targets, while the ester group provides additional functional versatility.
Recent research has highlighted the potential of BAMAP-Bz in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry (2022) investigated the use of this compound as a scaffold for designing small molecules targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes and are key targets for many drugs on the market. The study demonstrated that derivatives of BAMAP-Bz exhibited high affinity and selectivity for specific GPCRs, suggesting their potential as lead compounds for drug development.
In another study published in Bioorganic & Medicinal Chemistry Letters (2021), researchers explored the use of BAMAP-Bz in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often have improved pharmacological properties such as increased stability and reduced immunogenicity. The study found that BAMAP-Bz-based peptidomimetics showed enhanced binding affinity to target proteins compared to their peptide counterparts, making them promising candidates for therapeutic applications.
The synthetic accessibility of 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is another factor contributing to its appeal in research. A detailed synthetic route was reported in a 2020 paper in Tetrahedron Letters, which described an efficient multi-step synthesis starting from commercially available starting materials. The robustness and scalability of this synthetic method make it suitable for both laboratory-scale synthesis and larger-scale production, facilitating its use in various research settings.
The physicochemical properties of BAMAP-Bz have also been extensively characterized. Its solubility profile, stability under different conditions, and reactivity with various functional groups have been studied to optimize its use in different applications. For instance, a 2019 study in The Journal of Organic Chemistry reported that BAMAP-Bz exhibited good solubility in polar solvents such as DMSO and DMF, which is beneficial for its use in solution-phase synthesis and biological assays.
In addition to its potential in drug discovery, BAMAP-Bz has shown promise in materials science applications. A 2021 paper in Macromolecules explored the use of this compound as a building block for designing functional polymers. The researchers synthesized copolymers containing BAMAP-Bz units and found that these polymers exhibited unique self-assembling properties, forming well-defined nanostructures with potential applications in drug delivery systems and tissue engineering.
The safety profile of BAMAP-Bz is an important consideration for its broader application. Toxicological studies have indicated that this compound is generally well-tolerated at relevant concentrations, with no significant adverse effects observed in vitro or in animal models. However, as with any chemical compound, appropriate handling and safety precautions should be followed during its use.
In conclusion, 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 1353967-07-3), or BAMAP-Bz, is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features, synthetic accessibility, and favorable physicochemical properties make it an attractive candidate for further exploration. Ongoing research continues to uncover new possibilities for this compound, positioning it as a valuable tool in the development of novel therapeutics and advanced materials.
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